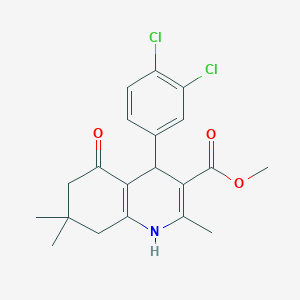![molecular formula C18H11Cl2N3O4S B10896879 2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide](/img/structure/B10896879.png)
2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a chlorophenyl group and a chloronitrobenzoyl amide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 2-chloro-4-nitrobenzoyl chloride with an amine derivative to form the amide linkageThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoyl chloride: Shares the nitrobenzoyl group but lacks the thiophene and chlorophenyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is studied for similar biological activities.
Uniqueness
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H11Cl2N3O4S |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O4S/c19-10-3-1-9(2-4-10)13-8-28-18(15(13)16(21)24)22-17(25)12-6-5-11(23(26)27)7-14(12)20/h1-8H,(H2,21,24)(H,22,25) |
Clé InChI |
MMWAMTPYZRTSGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10896804.png)
![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10896816.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B10896826.png)
![(2Z,5E)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896827.png)
methanone](/img/structure/B10896829.png)
![(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B10896842.png)
![(2Z,5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10896845.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896853.png)
![4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896860.png)
![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896867.png)
![N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10896870.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B10896884.png)
